2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide is a complex organic compound characterized by the presence of chlorophenoxy, fluoro, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy.
Introduction of the fluoro and trifluoromethyl groups:
Amidation reaction: The final step involves the reaction of the intermediate with 2-methylpropanamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium hydroxide and potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamide
- 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]propanamide
Uniqueness
The unique combination of chlorophenoxy, fluoro, and trifluoromethyl groups in 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide imparts distinct chemical and biological properties. Its higher binding affinity and stability make it a valuable compound for various applications compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF4NO2/c1-16(2,25-12-6-4-11(18)5-7-12)15(24)23-14-9-10(17(20,21)22)3-8-13(14)19/h3-9H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPQZGCBUUBUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)F)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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